molecular formula C11H9FN2O B1445082 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde CAS No. 1343968-78-4

2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No. B1445082
CAS RN: 1343968-78-4
M. Wt: 204.2 g/mol
InChI Key: YMRSVRPFNSTFMS-UHFFFAOYSA-N
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Description

“2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the pyrazole derivatives was verified using elemental microanalysis, FTIR, and 1 H NMR techniques .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The pyrazole moiety is a core structure in many drugs due to its pharmacological properties. It has been incorporated into compounds with anti-inflammatory, analgesic, and antipyretic activities . The fluoro-benzaldehyde group can be further reacted to create more complex molecules that may serve as potential therapeutic agents.

Antileishmanial and Antimalarial Research

The pyrazole derivatives have shown promise in the treatment of parasitic diseases. For example, similar structures have been evaluated for their efficacy against Leishmania parasites and malaria-causing Plasmodium species .

properties

IUPAC Name

2-fluoro-4-(2-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSVRPFNSTFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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